Synthesis Yield: Enzymatic vs. Hydrolysis
A patented enzymatic synthesis method for Cefazolin 3-Hydroxymethyl Impurity offers a product conversion rate of over 90% and a final purity of no less than 98% (by HPLC) [1]. This compares favorably to traditional strong alkaline hydrolysis methods, which suffer from low yield, difficult separation, and high solvent waste. The patented method reduces wastewater discharge by 80% and solvent residue to less than 5%, while enabling enzyme recycling [1].
| Evidence Dimension | Synthesis Yield and Purity |
|---|---|
| Target Compound Data | Conversion rate >90%, Purity ≥98% (HPLC) |
| Comparator Or Baseline | Traditional strong alkaline hydrolysis method |
| Quantified Difference | Conversion rate >90% vs. unspecified low yield; Purity ≥98% vs. unspecified lower purity; Wastewater reduction of 80% |
| Conditions | Enzymatic method using cephalosporin C deacetylase |
Why This Matters
High purity and well-controlled synthesis directly impact the reliability and cost-effectiveness of producing this reference standard for analytical use.
- [1] Cheng G, et al. Preparation method of 3-hydroxymethyl cefazolin. Chinese Patent CN111118098A. May 8, 2020. View Source
